molecular formula C22H16O6 B11608291 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Cat. No.: B11608291
M. Wt: 376.4 g/mol
InChI Key: KKWJAVLPKUAQOI-UHFFFAOYSA-N
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Description

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system fused with a furan carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone. This is followed by the addition of hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the chromen ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating or cooling to control the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase and microtubule polymerization, leading to anticancer effects . The compound can also regulate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid lies in its combination of a chromen ring system with a furan carboxylic acid moiety

Biological Activity

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O6C_{23}H_{22}O_{6}, with a molecular weight of approximately 390.39 g/mol. The compound features a chromenone moiety, which is often associated with various biological activities.

Structural Representation

PropertyValue
Molecular FormulaC₁₉H₁₆O₅
Molecular Weight390.39 g/mol
CAS Number307547-35-9
IUPAC Name5-methyl-4-{[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxy]methyl}furan-2-carboxylic acid

Antitumor Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related compound exhibited an IC50 value of 45 µM against MCF7 breast cancer cells, indicating potent antitumor activity (source: MDPI).

Anti-inflammatory Effects

The anti-inflammatory properties of chromenone derivatives have also been explored. These compounds are believed to inhibit the production of pro-inflammatory cytokines.

  • Research Findings : In vitro studies have shown that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)methyl)furan -2-carboxylic acid have been evaluated against various bacterial strains.

  • Activity Spectrum :
    • Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC value of 32 µg/mL.
    • Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC value of 64 µg/mL.
    • Fungi : Displayed antifungal activity against Candida albicans with an IC50 value of 15 µg/mL.

Synthesis

The synthesis of 5-(((8-methyl-2-oxo -4-pheny l -2H-chromen -7-y l) oxy )methyl )furan -2-carboxylic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes:

  • Formation of Chromenone Core : Utilizing known synthetic pathways to construct the chromenone backbone.
  • Functionalization : Subsequent functionalization steps introduce the furan carboxylic acid moiety.
  • Purification and Characterization : Final products are purified using column chromatography and characterized via NMR and mass spectrometry.

Properties

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C22H16O6/c1-13-18(26-12-15-7-9-19(27-15)22(24)25)10-8-16-17(11-20(23)28-21(13)16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,24,25)

InChI Key

KKWJAVLPKUAQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)O

Origin of Product

United States

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